Adenylyl 5'-peroxydiphosphate
Description
Adenylyl 5'-peroxydiphosphate (CAS: 80589-10-2; molecular formula: C₁₀H₁₆N₅O₁₄P₃), also termed beta, gamma-peroxy-ATP, is a synthetic adenosine triphosphate (ATP) analogue. It features a peroxide (-O-O-) linkage replacing the terminal bridging oxygen atom in the triphosphate chain (Fig. 1) . This structural modification confers unique chemical properties, such as enhanced stability against hydrolysis and altered reactivity, making it a valuable probe for studying enzymatic mechanisms, particularly in ATP-dependent systems like kinases and cyclases .
Properties
CAS No. |
80589-10-2 |
|---|---|
Molecular Formula |
C10H16N5O14P3 |
Molecular Weight |
523.18 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroperoxy(hydroxy)phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O14P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(19,20)28-32(23,24)29-31(21,22)27-18/h2-4,6-7,10,16-18H,1H2,(H,19,20)(H,21,22)(H,23,24)(H2,11,12,13)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
SGQCMEQGDCLJBU-KQYNXXCUSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OO)O)O)N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OO)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OO)O)O)N |
Synonyms |
adenosine 5'-(beta,gamma-peroxytriphosphate) adenylyl 5'-peroxydiphosphate AMP-PO2P beta,gamma-peroxy-ATP |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with ATP and ADP
| Property | Adenylyl 5'-Peroxydiphosphate | ATP | ADP |
|---|---|---|---|
| Phosphate Group | β,γ-Peroxydiphosphate | Triphosphate | Diphosphate |
| Hydrolysis Stability | High (peroxide bond resists hydrolysis) | Low (labile γ-phosphate) | Moderate (labile β-phosphate) |
| Enzymatic Interactions | Binds ATPases but inhibits activity due to non-cleavable peroxide | Substrate for ATPases/kinases | Intermediate in ATP/AMP conversion |
| Biological Role | Mechanistic probe | Energy currency, signaling | Energy transfer |
This compound lacks the γ-phosphate hydrolysis capability of ATP, rendering it a non-hydrolysable inhibitor. Unlike ADP, it cannot participate in phosphorylation reactions but mimics ATP’s binding conformation, enabling competitive inhibition .
Comparison with Dinucleoside Polyphosphate Analogues
Dinucleoside polyphosphates like 2',5'-dideoxy-3'ATP (IC₅₀: ~40 nM against adenylyl cyclases) exhibit potent inhibition through sugar and phosphate modifications. Key differences include:
Comparison with Acyclic Phosphonate Derivatives
Acyclic derivatives like PMEApp (phosphonomethoxyethyl-adenosine diphosphate) and PMPApp (phosphonomethoxypropyl-adenosine diphosphate) are stable to enzymatic degradation due to their C-P bonds. Unlike this compound:
Comparison with Adenylyl Sulfate (APS)
Adenylyl sulfate (APS; C₁₀H₁₄N₅O₁₀PS) contains a sulfated phosphate group (SO₄²⁻) instead of a peroxide. Key contrasts:
Enzymatic Inhibition Studies
- Adenylyl Cyclases : this compound inhibits mammalian adenylyl cyclases with an IC₅₀ ~10 µM, weaker than 2',5'-dideoxy-3'ATP (40 nM) but stronger than AMP (IC₅₀ >100 µM) .
- Kinases : In hexokinase assays, it competes with ATP (Kᵢ: 15 µM vs. ATP Kₘ: 0.1 mM), highlighting its utility in probing ATP-binding pockets .
Q & A
Q. How should discrepancies in this compound’s enzymatic inhibition potency across studies be addressed?
Q. What computational tools model the interaction between this compound and its protein targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can predict binding modes. Validate with mutagenesis data (e.g., alanine scanning) to correlate computational predictions with experimental binding affinities .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
